

Technical Support Center: N-acetyl-L-methionine (NALM) In Vivo Studies

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Compound of Interest		
Compound Name:	N-acetyl-L-methionine	
Cat. No.:	B556415	Get Quote

Welcome to the technical support center for the in vivo application of **N-acetyl-L-methionine** (NALM). This resource provides essential information, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in designing and executing their experiments.

Frequently Asked Questions (FAQs) Q1: What is N-acetyl-L-methionine (NALM) and why is it used in in vivo studies?

N-acetyl-L-methionine is a derivative of the essential amino acid L-methionine.[1] It is often used as a more stable and potentially more bioavailable prodrug of L-methionine.[2][3][4][5] Upon administration, it is metabolized in the body to release L-methionine, which then participates in various physiological processes, including protein synthesis and the synthesis of S-adenosylmethionine (SAMe), a critical methyl group donor.[1][3][6] N-acetylation can improve a compound's stability and pharmacokinetic properties.[2][3][5] Studies have shown that NALM is metabolically and nutritionally equivalent to L-methionine for supporting growth in rats.[6][7] [8][9]

Q2: What is a recommended starting dosage for NALM in rodent studies?

Direct in vivo dosage recommendations for NALM are not extensively documented for specific therapeutic applications beyond nutritional studies. However, since NALM is a prodrug of L-



methionine, dosage can be inferred from studies using L-methionine supplementation. A key study in Sprague-Dawley rats found that a diet supplemented with 0.3% L-methionine or an equimolar amount of NALM resulted in optimal growth.[7] Higher levels progressively decreased weight gain.[7][10]

For acute dosing, studies with L-methionine in mice have used intraperitoneal (i.p.) injections of 400 mg/kg to study its metabolism.[11] In rats, oral doses of L-methionine as low as 5 and 10 mg/kg have been shown to induce behavioral changes.[12] Therefore, a conservative approach is recommended.

Recommendation: Start with a low-dose range (e.g., 10-50 mg/kg) and perform a dose-escalation study to determine the optimal dose for your specific experimental model and desired outcome. Always monitor for adverse effects.

Q3: How should I prepare and administer NALM for in vivo studies?

Preparation: The solubility of NALM is a critical factor for in vivo administration.

- Aqueous Solutions: NALM has good solubility in water (30.7% at 25°C).[13][14] For oral gavage or drinking water administration, it can be dissolved in sterile water or saline.
- Organic Solvents/Vehicles: For other routes or higher concentrations, various solvents can be used. NALM is soluble in methanol (50-100 mg/mL).[1][15] For injection, a common vehicle is a mix of DMSO, PEG300, Tween 80, and saline.[6] A suggested formulation for a 2 mg/mL solution is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] For oral administration as a suspension, Carboxymethylcellulose sodium (CMC-Na) can be used.[16]

Administration Routes:

- Oral (Dietary Admixture): NALM can be mixed directly into the diet. This is suitable for chronic studies. Doses in rat studies have ranged from 0.3% to 5.0% of the diet.[7][10]
- Oral (Gavage): For precise acute dosing, NALM can be dissolved in a suitable vehicle and administered via oral gavage.



- Intraperitoneal (i.p.) Injection: This route bypasses first-pass metabolism. L-methionine has been administered via i.p. injection in mice at 400 mg/kg.[11]
- Intravenous (i.v.) Injection: Ensures 100% bioavailability and has been used to study the pharmacokinetics of NALM.[10]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause(s)	Recommended Action(s)
Reduced Body Weight / Growth Depression	High dosage of NALM or its metabolite L-methionine.	In rats, dietary levels of L-methionine above 0.3% have been shown to progressively decrease weight gain.[7] Reduce the administered dose. NALM may be slightly less detrimental to growth at very high levels compared to L-methionine.[7]
Signs of Organ Toxicity (e.g., abnormal behavior, changes in organ weight)	Excessive methionine intake is known to cause toxicity in the liver, brain, and spleen.[17][18]	- Spleen: High dietary levels (1.2% and above) of L- methionine or NALM can cause spleen hypertrophy.[7]- Liver: High methionine intake can lead to oxidative stress and hepatotoxicity.[17][19]- Neurotoxicity: Excess methionine can cause cognitive deficits and behavioral changes.[17] [18]Immediately lower the dose or terminate the experiment for the affected cohort. Perform histological analysis of key organs (liver, kidney, spleen, brain).
Precipitation of Compound in Solution	The solution is supersaturated, or the temperature has dropped. NALM is incompatible with strong oxidizing agents.[1][13][14]	- Ensure the concentration is within the solubility limits for the chosen solvent (see solubility data below) Gentle heating and/or sonication can aid dissolution.[6]- Prepare fresh solutions before each use and confirm there is no precipitation before



		administration.[6]- Avoid mixing NALM with strong oxidizing agents.
Variable Experimental Results	Instability of the compound, inconsistent dosing, or rapid metabolism.	- NALM powder is stable when stored properly (-20°C for up to 3 years).[6] In-solvent stability is lower (-80°C for up to 1 year).[6][16]- Use precise administration techniques (e.g., calibrated oral gavage needles) Consider the rapid metabolism of NALM to L-methionine and subsequent incorporation into metabolic pathways.[9][11] Time sampling points accordingly for pharmacokinetic or pharmacodynamic studies.

Data Summary Tables

Table 1: Solubility of N-acetyl-L-methionine



Solvent	Solubility	Concentration (mM)	Notes
Water (at 25°C)	30.7% (w/v)	~1600	-
DMSO	38-55 mg/mL	198.7 - 287.6	Sonication recommended. Use fresh, non-moisture- absorbing DMSO.[6] [16]
Methanol	50-100 mg/mL	261.4 - 522.8	Solution should be clear and colorless.[1]
Acetone (at 25°C)	29.5% (w/v)	~1540	-
In Vivo Formulation	2 mg/mL	10.46	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[6]

Table 2: Summary of In Vivo Studies with NALM and L-methionine



Compound	Species	Dosage	Administrat ion	Key Findings/O bservations	Reference
N-acetyl-L- methionine	Rat (Sprague- Dawley)	0.3% - 5.0% (in diet)	Oral (diet)	Optimal growth at 0.3% supplemental dose. Higher levels decreased weight gain. Spleen hypertrophy at ≥1.2%.	[7]
N-acetyl-DL- methionine	Mouse (Bom:NMRI)	859.5 mg/kg (single dose)	Oral (gavage)	No observed liver or kidney damage. Inhibited hepatic glutathione decrease.	[20]
L-methionine	Mouse	400 mg/kg (single dose)	Intraperitonea I	Rapidly metabolized to S- adenosylmet hionine (SAM).	[11]
L-methionine	Rat (Wistar)	5 and 10 mg/kg (daily for 21 days)	Oral (gavage)	Caused behavioral changes (locomotion, anxiety).	[12]
DL- methionine	Calf	333 mg/kg/day	Abomasal	Induced toxicity (reduced feed	[21][22]



intake, weight loss) in older calves.

Experimental Protocols & Visualizations Protocol 1: Preparation and Oral Gavage Administration in Rodents

This protocol provides a general method for preparing an NALM solution and administering it via oral gavage.

Materials:

- N-acetyl-L-methionine (powder)
- Vehicle (e.g., sterile distilled water, 0.9% saline, or 0.5% CMC-Na solution)
- Analytical balance
- Magnetic stirrer and stir bar
- Appropriately sized rodent oral gavage needles (e.g., 20-22 gauge, curved)
- Syringes (1-3 mL)

Procedure:

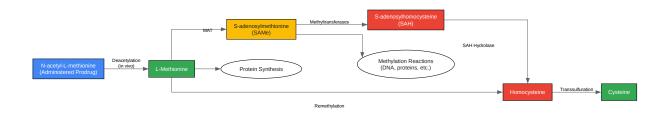
- Calculate the Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice and rats).
- Weigh NALM: Accurately weigh the required amount of NALM powder.
- Dissolution:
 - Slowly add the NALM powder to the vehicle while stirring continuously with a magnetic stirrer.



- If solubility is an issue, gentle warming or brief sonication may be applied. Ensure the solution returns to room temperature before administration.
- Visually inspect the solution to ensure complete dissolution and absence of particulates.
- Animal Handling: Acclimatize animals to handling and the gavage procedure to minimize stress.
- Dose Administration:
 - Draw the calculated volume of the NALM solution into a syringe fitted with a gavage needle.
 - Gently restrain the animal, ensuring its head and body are in a straight line.
 - Carefully insert the gavage needle into the esophagus and deliver the dose smoothly.
 - Monitor the animal for any signs of distress during and after the procedure.

Visualizations

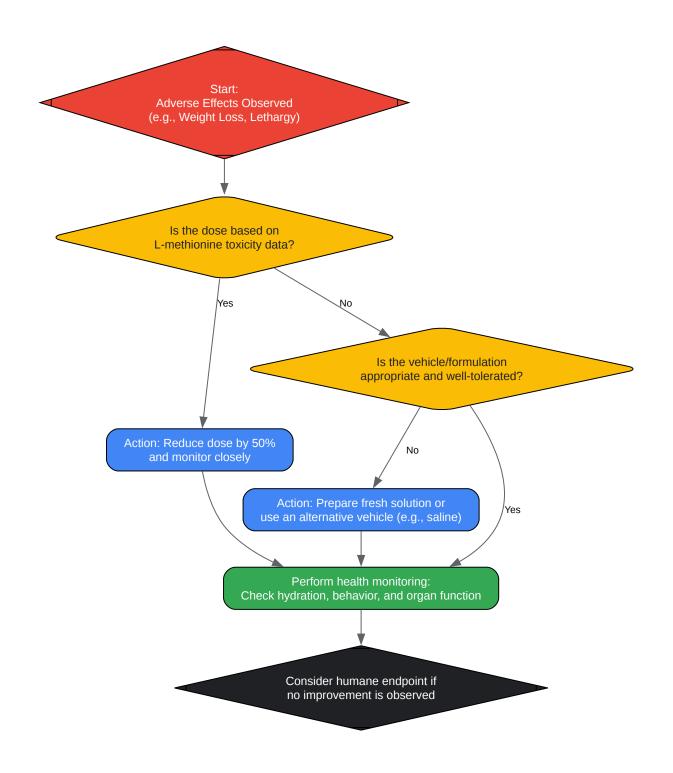
Below are diagrams illustrating key concepts relevant to your in vivo studies with NALM.



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Caption: Metabolic conversion of NALM to L-methionine and its entry into the one-carbon metabolism pathway.





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Caption: A logical workflow for troubleshooting common adverse effects observed during in vivo studies.

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